molecular formula C5H3Cl3N2 B1601043 2,4,6-Trichloropyridin-3-amine CAS No. 91872-08-1

2,4,6-Trichloropyridin-3-amine

Cat. No. B1601043
CAS RN: 91872-08-1
M. Wt: 197.45 g/mol
InChI Key: DUJCPIVNSCGBIH-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyridin-3-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trichloropyridin-3-amine is 197.45 . The IUPAC name for this compound is 2,4,6-trichloro-3-pyridinamine . The InChI code is 1S/C5H3Cl3N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .


Physical And Chemical Properties Analysis

2,4,6-Trichloropyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of 2,4,6-Triarylpyridines
    • Scientific Field : Organic & Biomolecular Chemistry .
    • Summary of Application : 2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
    • Methods of Application : A number of synthetic protocols to construct this heterocyclic scaffold have been developed . The specific methods and technical details would depend on the specific protocol being used.
    • Results or Outcomes : The synthesis of 2,4,6-triarylpyridines allows for the creation of a variety of functional molecules used in various fields, including the design of advanced materials and drugs .
  • Antifungal Activity
    • Scientific Field : Medical & Pharmaceutical Chemistry .
    • Summary of Application : Derivatives of 2,4,6-triarylpyridines have shown interesting antifungal activity against Candida albicans . They are used as standard drugs against this fungi .
    • Methods of Application : The specific methods and technical details would depend on the specific protocol being used for the synthesis of 2,4,6-triarylpyridine derivatives .
    • Results or Outcomes : The use of these derivatives has shown promising results in combating Candida albicans, a common fungal pathogen .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While the future directions for 2,4,6-Trichloropyridin-3-amine specifically are not mentioned in the search results, there are ongoing research developments in the synthesis of related compounds, such as 2,4,6-triarylpyridines . These compounds are key building blocks for functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

properties

IUPAC Name

2,4,6-trichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJCPIVNSCGBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527641
Record name 2,4,6-Trichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloropyridin-3-amine

CAS RN

91872-08-1
Record name 2,4,6-Trichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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